molecular formula C7H7BrN2O2 B1522154 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1290764-98-5

4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1522154
CAS RN: 1290764-98-5
M. Wt: 231.05 g/mol
InChI Key: AIIBDINTMMYKKB-UHFFFAOYSA-N
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Description

“4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is an organic compound with the CAS Number: 1290764-98-5 . It has a molecular weight of 231.05 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for “4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is 1S/C7H7BrN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • A study by Xue et al. (2016) demonstrated the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to efficiently produce 1,3,5-trisubstituted pyrazoles. This method facilitates the synthesis of a variety of pyrazole derivatives, confirmed through X-ray crystallography for typical products (Xue et al., 2016).

Functionalization Reactions

  • İ. Yıldırım et al. (2005) investigated the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine. This study provided insights into the spectroscopic determination of synthesized compounds and the theoretical examination of the reaction mechanisms (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Palladium-Catalyzed Arylations

  • Research by Sidhom et al. (2018) explored the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylations. This process allowed for regioselective synthesis of C4-arylated pyrazoles without decomposing the cyclopropyl unit, showcasing a variety of functional groups tolerated during the arylation process (Sidhom et al., 2018).

Quantum-Chemical Calculations and NLO Properties

  • Kanwal et al. (2022) conducted a study on the synthesis and computational analysis of pyrazole-thiophene-based amide derivatives, demonstrating their potential in nonlinear optical applications. The DFT calculations provided insight into the electronic structure and NLO properties, suggesting certain compounds for optical limiting applications (Kanwal et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIBDINTMMYKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1290764-98-5
Record name 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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